molecular formula C20H26N2Si2 B12630157 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole CAS No. 920984-33-4

4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole

Cat. No.: B12630157
CAS No.: 920984-33-4
M. Wt: 350.6 g/mol
InChI Key: JDCOIPXDBPUPSH-UHFFFAOYSA-N
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Description

4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole is a chemical compound with the molecular formula C20H26N2Si2 It is a member of the pyrazole family, characterized by the presence of a pyrazole ring substituted with silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a silylated acetylene derivative in the presence of a catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The silyl groups can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the silyl groups.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silyl groups can yield silanols, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The silyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether: Commonly used as a protecting group for alcohols in organic synthesis.

    Tert-butyldimethylsilyl ether: Another protecting group with increased resistance to hydrolysis.

    Triisopropylsilyl ether: Known for its stability and selectivity in protecting group chemistry.

Uniqueness

4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups on the pyrazole ring. This dual silylation provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

920984-33-4

Molecular Formula

C20H26N2Si2

Molecular Weight

350.6 g/mol

IUPAC Name

dimethyl-phenyl-(1-phenyl-3-trimethylsilylpyrazol-4-yl)silane

InChI

InChI=1S/C20H26N2Si2/c1-23(2,3)20-19(24(4,5)18-14-10-7-11-15-18)16-22(21-20)17-12-8-6-9-13-17/h6-16H,1-5H3

InChI Key

JDCOIPXDBPUPSH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NN(C=C1[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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